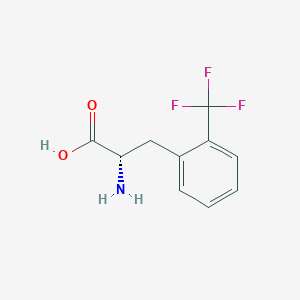

2-Trifluoromethyl-L-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375803 | |

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119009-47-1 | |

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity of 2 Trifluoromethyl L Phenylalanine

2-Trifluoromethyl-L-phenylalanine is a synthetically produced amino acid analogue. The presence of the highly electronegative trifluoromethyl group at the ortho position of the phenyl ring significantly alters the electronic properties and steric profile of the molecule compared to its natural counterpart, L-phenylalanine. This modification is central to its utility in biochemical and pharmaceutical research. nih.govresearchgate.net

Below is a summary of its key chemical identifiers and properties. nih.govfluorochem.co.uksigmaaldrich.com

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid nih.gov |

| CAS Number | 119009-47-1 nih.govfluorochem.co.uk |

| Molecular Formula | C₁₀H₁₀F₃NO₂ nih.govfluorochem.co.uk |

| Molecular Weight | 233.19 g/mol nih.govfluorochem.co.uk |

| Melting Point | 209 to 211°C fluorochem.co.uk |

| Appearance | Lumps fluorochem.co.uk |

| SMILES String | NC@@HC(O)=O sigmaaldrich.com |

| InChI Key | IOABLDGLYOGEHY-QMMMGPOBSA-N sigmaaldrich.com |

This table presents a selection of key chemical properties and identifiers for this compound.

Overview of Phenylalanine Derivatives in Biotechnology

Stereoselective Synthesis Approaches

The creation of 2-trifluoromethyl-L-phenylalanine with high optical purity is a primary focus of synthetic efforts. Stereoselective synthesis is crucial as the biological activity of amino acids is highly dependent on their stereochemistry. Various approaches have been developed to ensure the desired L-configuration of the final product. These methods often employ chiral catalysts, auxiliaries, or starting materials to direct the stereochemical outcome of the reaction.

Asymmetric Alkylation Strategies

Asymmetric alkylation stands out as a prominent method for the synthesis of α-amino acids, including this compound. This strategy involves the formation of a new carbon-carbon bond at the α-carbon of a glycine (B1666218) or alanine (B10760859) equivalent, guided by a chiral influence to produce the desired enantiomer.

The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of fluorinated phenylalanine derivatives, chiral auxiliaries have been employed to control the stereochemistry during alkylation. researchgate.net For instance, chiral oxazolidinones derived from amino alcohols can be used to form a chiral enolate, which then reacts with a suitable electrophile, such as 2-(trifluoromethyl)benzyl bromide. Subsequent cleavage of the auxiliary provides the target amino acid. The efficiency of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions.

A powerful method for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes. beilstein-journals.orgnih.gov These complexes, typically derived from a Schiff base of glycine or alanine and a chiral ligand, serve as a template to control the stereochemistry of alkylation. beilstein-journals.org The planar nature of the Ni(II) complex and the steric hindrance provided by the chiral ligand effectively shield one face of the enolate, leading to highly stereoselective alkylation on the opposite face. nih.gov

This strategy has been successfully applied to the synthesis of various fluorinated phenylalanine analogs. beilstein-journals.orgnih.gov The general procedure involves the deprotonation of the Ni(II) complex of a glycine Schiff base with a strong base to form a nucleophilic enolate. This enolate is then reacted with an electrophile, such as 2-(trifluoromethyl)benzyl halide. The rigidity of the complex and the chiral environment direct the incoming electrophile to a specific face, resulting in a high degree of stereoselectivity. nih.gov After the alkylation step, the complex is hydrolyzed to release the desired L-amino acid. beilstein-journals.orgnih.gov This method is advantageous due to the high enantiomeric excesses that can be achieved. For example, the synthesis of Fmoc-bis(trifluoromethyl)phenylalanine using this approach resulted in a quantitative yield and an enantiomeric excess of >99% ee. beilstein-journals.orgnih.gov

| Product | Yield | Enantiomeric Excess (ee) |

| Fmoc-[2.3.5.6F]TfMePhe | 67% | 90% |

| Fmoc-bisTfMePhe | Quantitative | >99% |

| Data derived from the synthesis of fluorinated phenylalanine analogs using chiral Ni(II) complexes. beilstein-journals.orgnih.gov |

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions represent a versatile tool for the synthesis of carboxylic acid derivatives and have been explored for the preparation of amino acid precursors. nih.gov While not a direct method for the synthesis of this compound from simple precursors, this methodology can be applied to create functionalized derivatives. For instance, a palladium catalyst can facilitate the introduction of a carbonyl group into an appropriately substituted aromatic ring, which can then be further elaborated to the desired amino acid structure.

This approach could involve the carbonylation of a dihalogenated precursor, such as 1-bromo-2-(trifluoromethyl)benzene, in the presence of a suitable amine and carbon monoxide. The resulting amide could then be a substrate for further transformations to introduce the amino acid moiety. The choice of ligands for the palladium catalyst is critical for achieving high yields and selectivity in these reactions. nih.gov

Transamination Reactions for Fluorinated Phenylpyruvic Acids

Transamination reactions offer a biocatalytic or chemical route to amino acids from their corresponding α-keto acids. In the context of this compound synthesis, this involves the conversion of 2-(trifluoromethyl)phenylpyruvic acid. This keto acid can be synthesized through various classical organic chemistry methods. The subsequent transamination step introduces the α-amino group with the desired stereochemistry.

The synthesis of a series of fluorinated phenylalanines has been achieved through transamination reactions between a chiral aminating agent and the sodium salt of (trifluoromethyl)phenylpyruvic acids. researchgate.netnih.gov These reactions can be carried out in the presence of a metal salt, such as zinc(II) acetate, to facilitate the formation of an intermediate complex which then isomerizes and hydrolyzes to yield the fluorinated phenylalanine derivative. researchgate.netnih.gov While this method can provide access to the desired amino acids, the enantiomeric excesses achieved can be modest, often in the range of 33-66% ee. researchgate.netnih.gov

| Fluorinated Phenylalanine Derivative | Enantiomeric Excess (ee) |

| o-, m-, p-fluoro or (trifluoromethyl)phenylalanines | 33-66% |

| Data from transamination reactions of the sodium salt of o, m, or p-fluoro or (trifluoromethyl)phenylpyruvic acids. researchgate.netnih.gov |

Multi-step Synthetic Protocols for Functionalized Derivatives

The synthesis of more complex, functionalized derivatives of this compound often requires multi-step synthetic protocols. These extended sequences allow for the introduction of various functional groups on the aromatic ring or the amino acid backbone. For example, a multi-step synthesis could start from a commercially available, appropriately substituted L-phenylalanine derivative, which is then functionalized to introduce the trifluoromethyl group.

One such approach could involve a Negishi cross-coupling reaction as a key step to form the carbon skeleton of the desired molecule. nih.gov For instance, a suitably protected β-iodoalanine derivative could be coupled with a pre-functionalized aryl bromide containing the trifluoromethyl group. nih.gov Such multi-step syntheses provide the flexibility to create a wide range of derivatives for specific applications. researchgate.net

Genetic Incorporation Techniques

The primary method for the site-specific incorporation of this compound into proteins is through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs. nih.gov This technology hijacks the cell's natural protein synthesis machinery to insert the unnatural amino acid at a specific, predetermined site in a polypeptide chain. researchgate.net

Nonsense Codon Suppression with Engineered tRNA Synthetase Systems

Nonsense codon suppression is a key strategy for the genetic incorporation of ncAAs. researchgate.net This technique involves the reassignment of a stop codon, typically the amber codon (UAG), to encode for the desired unnatural amino acid. nih.gov This is accomplished by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA into the expression system. The engineered aaRS is designed to specifically recognize and charge the suppressor tRNA with the unnatural amino acid, in this case, this compound. The suppressor tRNA possesses an anticodon that recognizes the nonsense codon, thereby inserting the ncAA into the growing polypeptide chain at that specific site. researchgate.net

For instance, a mutant pyrrolysyl-tRNA synthetase (N346A/C348A) has been shown to be capable of genetically incorporating twelve different meta-substituted phenylalanine derivatives, including those with trifluoromethyl groups, into proteins in Escherichia coli. nih.gov This demonstrates the potential of using a single engineered synthetase to incorporate a variety of functional groups. However, a significant challenge with many engineered synthetases is their polyspecificity, meaning they can recognize and incorporate multiple different ncAAs. nih.gov This can lead to a lack of specificity when multiple ncAAs are present. To address this, directed evolution techniques are being employed to improve the substrate selectivity of these enzymes. nih.gov

Considerations for Prokaryotic and Eukaryotic Expression Systems

The choice of expression system, whether prokaryotic (like E. coli) or eukaryotic (like yeast or mammalian cells), is a critical consideration for the successful incorporation of this compound. nih.gov Prokaryotic systems, particularly E. coli, are often favored for their rapid growth, cost-effectiveness, and well-established genetic tools. nih.gov They have been successfully used to incorporate trifluoromethyl-phenylalanine derivatives for applications such as ¹⁹F NMR studies of protein folding. nih.gov However, prokaryotic systems may lack the necessary machinery for complex post-translational modifications that are often required for the proper folding and function of eukaryotic proteins. nih.gov

Eukaryotic expression systems, such as yeast and mammalian cells, offer the advantage of performing these essential post-translational modifications. nih.gov While generally more complex and costly to work with, they are often necessary for producing functional eukaryotic proteins containing ncAAs. nih.gov The development of orthogonal translational machinery, such as the pyrrolysine amino-acyl tRNA synthetase/tRNA pair from the archaeal species Methanomethylophilus alvus, has been explored for use in eukaryotic systems due to its orthogonality to the endogenous translational machinery. oregonstate.edu The successful incorporation of ncAAs in both prokaryotic and eukaryotic systems depends on the orthogonality of the engineered synthetase/tRNA pair, ensuring that it does not cross-react with endogenous amino acids or tRNAs. oregonstate.edunih.gov

Radiosynthesis for Positron Emission Tomography (PET) Applications

The introduction of the radionuclide fluorine-18 (B77423) (¹⁸F) into molecules like this compound is of significant interest for PET imaging, a powerful in vivo molecular imaging technique. acs.org The short half-life of ¹⁸F (109.8 minutes) necessitates rapid and efficient radiolabeling methods. snmjournals.orgacs.org

¹⁸F-Labeling Strategies

Direct ¹⁸F-labeling of biomolecules is highly desirable as it minimizes synthetic steps and purification time. nih.gov One common approach involves nucleophilic substitution reactions where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. nih.gov For aromatic systems, this can be challenging, but the use of activating groups like a trimethylammonium group can facilitate the reaction under mild conditions. nih.gov

Another strategy is the use of prosthetic groups, which are small molecules that are first radiolabeled with ¹⁸F and then conjugated to the biomolecule of interest. acs.org Organotrifluoroborates are particularly useful in this regard, as they can be labeled with aqueous [¹⁸F]fluoride via ¹⁸F–¹⁹F isotope exchange in a single, rapid step. nih.gov This method has been used to label peptides with high radiochemical purity and specific activity. nih.gov

Copper-Catalyzed Trifluoromethylation for ¹⁸F-Labeled Analogues

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of ¹⁸F-labeled compounds, particularly for arenes that are difficult to fluorinate using traditional methods. nih.gov Transition metal catalysis can enhance reaction rates, selectivity, and reactivity. nih.gov

Specifically, copper-mediated [¹⁸F]trifluoromethylation has been successfully employed to synthesize ¹⁸F-labeled phenylalanine analogs. snmjournals.orgnih.gov This involves the use of a [¹⁸F]CuCF₃ reagent, which can react with precursors containing leaving groups like boronic acids or iodides. nih.gov For instance, Boc/OMe-protected 4-[¹⁸F]trifluoromethylphenylalanine has been synthesized with high radiochemical yield using this method. nih.gov This approach holds significant promise for producing a wide range of ¹⁸F-trifluoromethylated compounds for PET imaging. snmjournals.org The development of these methods allows for the efficient synthesis of radiotracers to study important biochemical pathways. snmjournals.org

| Precursor | Reagent | Product | Yield | Reference |

| Boc/OMe-protected 4-boronic acid phenylalanine | [¹⁸F]CuCF₃ | Boc/OMe-protected 4-[¹⁸F]trifluoromethylphenylalanine | Up to 89% | nih.gov |

| Boc/OMe-protected 4-iodo-phenylalanine | [¹⁸F]CuCF₃ | Boc/OMe-protected 4-[¹⁸F]trifluoromethylphenylalanine | High | nih.gov |

| Arylstannanes | [¹⁸F]KF, Cu(OTf)₂ | [¹⁸F]F-phenylalanine (protected) | 65 ± 2% (RCC) | acs.org |

Biological and Biomedical Applications in Research

Peptide and Protein Engineering

The strategic placement of 2-Trifluoromethyl-L-phenylalanine within a peptide or protein sequence can dramatically alter its properties. This has been exploited in various aspects of peptide and protein engineering.

The introduction of a trifluoromethyl group can significantly enhance the metabolic stability of peptides. nih.govwalshmedicalmedia.combeilstein-journals.org This is largely due to the strong carbon-fluorine bond and the steric hindrance provided by the trifluoromethyl group, which can protect the peptide backbone from enzymatic degradation by proteases. nih.govresearchgate.net For instance, the incorporation of fluorinated amino acids into peptides has been shown to increase their resistance to proteolysis, a critical factor for improving the in vivo half-life of peptide-based drugs. nih.govacs.org

The influence of fluorination on peptide activity is complex and depends on the specific peptide and the position of the fluorinated residue. In some cases, the introduction of a trifluoromethyl group can lead to a significant increase in biological activity. For example, replacing phenylalanine with its trifluoromethylated counterpart in certain bioactive peptides has been shown to enhance their potency. chemimpex.com

This compound serves as a building block for the design of more complex modified amino acids with tailored properties. The trifluoromethyl group's high electronegativity and lipophilicity can be harnessed to modulate the electronic and hydrophobic characteristics of the amino acid side chain. beilstein-journals.org This allows for the creation of peptides with improved binding affinities, altered receptor selectivity, and enhanced membrane permeability. chemimpex.com The ability to fine-tune these properties is crucial in the rational design of peptide-based therapeutics.

A significant advancement in protein engineering has been the development of methods for the site-specific incorporation of unnatural amino acids, like this compound, into proteins. nih.govacs.org This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and a unique codon, often an amber stop codon (UAG), that is introduced at the desired site in the gene encoding the protein of interest. acs.org This technique allows for the precise placement of the trifluoromethyl group within the protein structure, enabling detailed studies of protein structure and function. The trifluoromethyl group can serve as a sensitive ¹⁹F NMR probe to monitor protein conformational changes and interactions with other molecules. nih.govacs.org

The systematic replacement of natural amino acids with this compound and its analogs is a powerful strategy for investigating the structure-activity relationships (SAR) of peptides and proteins. acs.orgbrieflands.com By observing the effects of this substitution on biological activity, researchers can gain insights into the key interactions between a peptide or protein and its target. For example, SAR studies on various peptide inhibitors have utilized fluorinated phenylalanine derivatives to probe the binding pocket of enzymes and receptors, leading to the design of more potent and selective inhibitors. nih.govnih.gov

Medicinal Chemistry and Drug Development

The unique properties of this compound make it an attractive component in the design and development of new drugs.

This compound has been incorporated into a variety of molecules to develop novel therapeutic agents with a range of biological activities. These include anticancer agents, antimicrobial peptides, and enzyme inhibitors. nih.govfrontiersin.orgnih.govnih.gov The trifluoromethyl group can enhance the pharmacological properties of these agents, leading to improved efficacy and stability. chemimpex.com

For instance, the incorporation of trifluoromethylated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to have a profound effect on their potency and selectivity, leading to the identification of highly specific inhibitors of the proteasome's chymotrypsin-like sites. nih.gov In the realm of antimicrobial peptides, the introduction of trifluoromethyl groups can enhance their activity and stability. nih.gov Furthermore, phosphonic acid analogues of homophenylalanine containing a trifluoromethylphenyl group have been synthesized and evaluated as potent inhibitors of alanyl aminopeptidases. nih.gov

Below is a table summarizing the biological activities of some therapeutic agents incorporating trifluoromethyl-phenylalanine derivatives:

| Compound/Peptide Class | Target/Activity | Reported IC₅₀/EC₅₀ | Reference(s) |

| Proteasome inhibitor (Compound 4a ) | Proteasome β5 subunit | IC₅₀ = 2 nM | nih.gov |

| Heptapeptide (H-KKWβ²,²WKK-NH₂) analogue | Anticancer (Ramos and A20 cells) | IC₅₀ = 22-23 μM | frontiersin.orgnih.gov |

| Phosphonic acid analogue of homophenylalanine (15h ) | Human alanyl aminopeptidase (B13392206) (hAPN) | Kᵢ = 0.59 μM | nih.gov |

| Tetrahydro-1H-pyrido[4,3-b]indole derivative (28 ) | CFTR potentiator | EC₅₀ = 0.57 μM | acs.org |

Design of Enzyme Inhibitors and Modulators

The design of selective enzyme inhibitors is a cornerstone of drug development. The incorporation of this compound and its isomers into peptide-based inhibitors has proven to be a powerful strategy for enhancing potency and selectivity. nih.gov Researchers have found that replacing phenylalanine with fluorinated analogues in proteasome inhibitors can have a profound impact. nih.gov For instance, the introduction of 3,5-bis(trifluoromethyl)phenylalanine into a peptide boronic acid framework resulted in a slight increase in potency against the β1 and β5 subunits of the proteasome. universiteitleiden.nl

In the context of peptide epoxyketone proteasome inhibitors, the position of the fluorinated phenylalanine is critical. When placed at the P2 position, a derivative containing pentafluorophenylalanine led to a highly specific inhibitor of the β5 subunit. nih.gov This highlights the nuanced structure-activity relationships that can be exploited when using fluorinated amino acids.

Applications in Neuropharmacology and Cancer Research

In the fields of neuropharmacology and cancer research, trifluoromethyl-L-phenylalanine serves as a key building block for novel therapeutic agents. chemimpex.com Its incorporation into molecules is aimed at achieving greater precision and efficacy. chemimpex.com For example, L-m-(trifluoromethyl)phenylalanine is an intermediate in the synthesis of inhibitors for kinesin KIFC1, a protein involved in centrosomal bundling within cancer cells. nih.gov Furthermore, D-m-(trifluoromethyl)phenylalanine is a key chiral intermediate for a potent inhibitor of SETD7, a lysine (B10760008) methyltransferase implicated in various cancer-related signaling pathways. nih.gov

Phenylalanine derivatives have also been investigated for their neuroprotective and anticonvulsant activities. One such derivative demonstrated significant anticonvulsant potential in preclinical models. nih.gov The trifluoromethyl group can contribute to increased lipophilicity, which may enhance the ability of a drug candidate to cross the blood-brain barrier, a critical factor in the development of neuropharmacological agents. chemimpex.com

Development of Targeted Drug Delivery Systems

The utility of this compound extends to the development of systems for targeted drug delivery. netascientific.com While specific examples directly utilizing the 2-trifluoromethyl isomer are not extensively detailed in the provided context, the broader class of trifluoromethyl-phenylalanine derivatives has been explored for this purpose. For instance, p-Trifluoromethyl-L-phenylalanine is mentioned as a component in designing drugs that target specific biological pathways, a concept central to targeted delivery. chemimpex.com

Improvement of Drug Efficacy, Bioavailability, and Specificity

The introduction of a trifluoromethyl group can significantly improve the pharmacokinetic properties of a drug candidate. This substituent is known to enhance bioavailability and metabolic stability. chemimpex.comnih.gov The increased lipophilicity conferred by the trifluoromethyl group can improve a drug's ability to penetrate hydrophobic protein pockets and cross cell membranes. nih.gov This modulation of physicochemical properties is a key strategy for optimizing drug efficacy. nih.gov The strong carbon-fluorine bond contributes to the metabolic stability of the compound, potentially leading to a longer duration of action. nih.gov

Rational Design of Proteasome Inhibitors

The rational design of proteasome inhibitors is a critical area of cancer research, and fluorinated phenylalanines have played a significant role. The 26S proteasome has three main catalytic activities, and designing subunit-specific inhibitors is a key goal. nih.gov The incorporation of fluorinated phenylalanine derivatives into peptide inhibitors has been shown to dramatically affect their potency and selectivity. nih.govacs.org

One study systematically replaced phenylalanine with fluorinated analogues in a peptide epoxyketone scaffold. universiteitleiden.nl The results, summarized in the table below, demonstrate the nuanced effects of fluorination on inhibitor selectivity.

| Compound | P3 Position | P2 Position | β1 Inhibition (IC₅₀) | β2 Inhibition (IC₅₀) | β5 Inhibition (IC₅₀) |

| 3 | Leucine | Phenylalanine | ~1 µM | ~5 µM | ~0.1 µM |

| 4a | Leucine | Pentafluorophenylalanine | >15 µM | >15 µM | ~0.1 µM |

This table illustrates that replacing phenylalanine with pentafluorophenylalanine at the P2 position (compound 4a) leads to a dramatic increase in selectivity for the β5 subunit of the proteasome compared to the non-fluorinated counterpart (compound 3). Data sourced from a study on fluorinated proteasome inhibitors. universiteitleiden.nl

This work underscores how the strategic placement of fluorinated amino acids can lead to the development of highly specific probes and potential therapeutic agents. nih.gov

Biochemical Pathway Investigations

Beyond its role in drug development, this compound is a valuable tool for fundamental biochemical research, enabling detailed studies of protein interactions and enzyme mechanisms.

Studies on Protein Interactions and Enzyme Activities

The unique properties of the trifluoromethyl group make it an effective probe for studying protein structure and function. Its incorporation into proteins allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to monitor conformational changes and interactions in a way that is not possible with natural amino acids. uky.edu This technique is particularly powerful because of the high sensitivity of the ¹⁹F nucleus and the lack of background signals in biological systems. researchgate.net

Furthermore, photo-crosslinkable derivatives of trifluoromethyl-phenylalanine have been genetically incorporated into proteins. nih.gov This allows for the mapping of direct protein-protein interactions within living cells. For example, a photo-crosslinkable p-trifluoromethyl-diazirinyl-l-phenylalanine was incorporated into the GRB2 adaptor protein, enabling the identification of novel binding partners and shedding light on signaling pathways. nih.gov These studies provide a powerful approach to dissecting complex biological networks.

Elucidation of Biological Interactions with Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify and study interactions between small molecules (ligands) and their biological receptors, such as proteins. nih.govbiologiachile.clpnas.org The method involves a photoactivatable ligand that, upon irradiation with light, forms a highly reactive intermediate that covalently binds to the interacting biomolecule. nih.govrsc.org This allows for the capture and subsequent identification of the binding partners. rsc.org

The trifluoromethyl-diazirine group is a particularly effective photophore for these studies. nii.ac.jpnih.gov When incorporated into a molecule like phenylalanine, it creates a photoreactive amino acid analog. The trifluoromethyl group offers distinct advantages:

Stability: It stabilizes the diazirine ring and the resulting carbene intermediate formed upon photolysis, preventing undesired rearrangements to less reactive diazo isomers. nii.ac.jpnih.gov

Reactivity: The photogenerated carbene is highly reactive and can insert into various chemical bonds, including C-H and O-H bonds, found in amino acid residues within a protein's binding site, ensuring efficient cross-linking. nih.gov

Inertness: In the absence of light, the diazirine group is chemically inert, allowing the molecule to bind to its target without premature reaction. biologiachile.cl

Researchers have synthesized photoreactive L-phenylalanine derivatives containing a (3-trifluoromethyl)phenyldiazirine group. psu.eduacs.org These derivatives can be further modified, for instance, by attaching a biotin (B1667282) tag. This dual-functional probe was successfully used to label the substrate-binding site of L-amino acid oxidase, demonstrating its utility in mapping ligand-protein interactions. psu.edu The general process involves incubating the target protein with the photoreactive phenylalanine analog, exposing the mixture to UV light to trigger covalent cross-linking, and then analyzing the resulting complex. nih.gov

Table 1: Common Photoreactive Groups Used in Photoaffinity Labeling

| Photoreactive Group | Precursor | Reactive Intermediate | Key Features |

| Aryl Azide | R-N₃ | Nitrene | Historically common, can be activated with UV light. |

| Benzophenone | R-CO-Ph | Triplet Ketone | Reacts preferentially with C-H bonds, relatively stable. |

| Phenyl Diazirine | R-C(Ph)N₂ | Carbene | Small size, highly reactive carbene, activated by UV light. |

| Trifluoromethyl Diazirine | R-C(CF₃)N₂ | Carbene | Increased stability against undesired rearrangement, highly reactive. nii.ac.jpnih.gov |

Impact on Substrate Recognition in Metabolic Pathways

The introduction of a trifluoromethyl group onto phenylalanine can significantly influence how the amino acid is recognized and processed by enzymes within metabolic pathways. mdpi.com The size, electronegativity, and lipophilicity of the CF₃ group can alter the molecule's shape and electronic properties, affecting its ability to fit into an enzyme's active site.

A study investigating the metabolism of various photophore-bearing L-phenylalanine derivatives in Klebsiella sp. bacteria provides a clear example. mdpi.com When the bacteria were supplied with different phenylalanine analogs under nitrogen-limiting conditions, the resulting metabolic products varied depending on the substituent. This indicates that the bacterial enzymes could distinguish between the analogs, affecting substrate recognition. mdpi.com

Specifically, when 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine was used as the substrate, the sole metabolite detected was the corresponding trifluormethyldiazirinyl-substituted phenyllactic acid (PLA). mdpi.com In contrast, L-phenylalanine itself was metabolized to both phenyllactic acid (PLA) and phenylacetic acid (PAA). This demonstrates that the presence of the trifluoromethyl-diazirinyl group altered the metabolic fate of the amino acid, likely by influencing the substrate specificity of the enzymes in the pathway. mdpi.com

This principle extends to other enzymatic systems. Various ammonia-lyases, which are enzymes that catalyze the elimination of ammonia (B1221849) from amino acids, have been shown to accept fluorinated phenylalanine derivatives as substrates. For example, L-(4-trifluoromethyl)phenylalanine can be synthesized on a preparative scale using an ammonia-lyase from Averrhoa bilimbi (AvPAL), highlighting that enzymes can indeed recognize and process these modified amino acids. polimi.it

Advanced Material Development

Fluorinated amino acids, including this compound, are increasingly used in materials science to create advanced materials with unique and desirable properties. chemimpex.comnumberanalytics.com

Incorporation into Polymers and Coatings

The incorporation of fluorinated amino acids like this compound into polymer chains is a strategy to modify the bulk properties of the material. numberanalytics.com The strong carbon-fluorine bond and the properties of the trifluoromethyl group can impart enhanced thermal stability and chemical resistance to the resulting polymers and coatings. chemimpex.comchemimpex.com These materials find applications where durability under harsh conditions is required. chemimpex.com The limited commercial availability of many fluorinated amino acids has historically impeded their broader use, but new synthetic methods are making them more accessible for applications in materials science and protein engineering. chemistryviews.org

Applications in Agrochemicals

The inclusion of fluorine, often in the form of a trifluoromethyl group, is a common strategy in the design of modern agrochemicals. nih.gov More than half of the pesticides introduced in the last two decades contain fluorine, which can enhance the biological activity, stability, and uptake of the compound. nih.gov

This compound and its isomers are utilized in the formulation of advanced crop protection agents. chemimpex.comchemimpex.com They can serve as building blocks for more effective and environmentally considerate pesticides. chemimpex.com Research has explored the use of 2-(Trifluoromethyl)-dl-phenylalanine to improve pesticide efficacy. Furthermore, a patent has described a method for controlling fungal infections, such as Botrytis, in plants by applying phenylalanine or its analogs. google.com Among the analogs listed for this purpose is Boc-2-(trifluoromethyl)-L-phenylalanine, demonstrating a direct application in protecting plants from disease. google.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-Trifluoromethyl-L-phenylalanine at the atomic level. These calculations, particularly those based on density functional theory (DFT), offer valuable insights into the molecule's geometry and electronic structure.

Optimized Molecular Geometries and Diagnostic Geometric Parameters

The three-dimensional structure of this compound can be precisely determined through geometry optimization using quantum mechanical methods. Typically, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are employed to find the lowest energy conformation of the molecule. semanticscholar.org These calculations provide detailed information about bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | Cα | Cβ | - | - | 1.53 |

| Bond Length | Cβ | Cγ (ring) | - | - | 1.51 |

| Bond Length | C(ring) | C(CF3) | - | - | 1.50 |

| Bond Length | C | F | - | - | 1.35 |

| Bond Angle | N | Cα | Cβ | - | 110.0 |

| Bond Angle | Cα | Cβ | Cγ (ring) | - | 113.0 |

| Dihedral Angle | N | Cα | Cβ | Cγ (ring) | -60.0 |

Note: This data is representative and intended to illustrate the output of quantum mechanical calculations. Actual values would be obtained from specific DFT calculations on this compound.

Electronic Characteristics and Natural Bond Orbital Examinations

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the electronic characteristics of a molecule, providing insights into charge distribution, hybridization, and intramolecular interactions. semanticscholar.org For this compound, NBO analysis can elucidate the electron-withdrawing effect of the trifluoromethyl group on the phenyl ring and the rest of the amino acid.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational studies on this compound, offering a balance between accuracy and computational cost for predicting a variety of molecular properties.

Prediction of Conformational and Spectroscopic Properties

DFT methods, particularly the B3LYP functional combined with basis sets like 6-31G(d,p) or cc-pVQZ, are adept at predicting the conformational landscape and spectroscopic properties of molecules like this compound. nih.govnih.gov By calculating the energies of different rotamers, the most stable conformations of the amino acid can be identified.

Furthermore, DFT can be used to simulate vibrational spectra (infrared and Raman), which can then be compared with experimental data to validate the computational model. dergipark.org.tr These simulations help in assigning vibrational modes to specific molecular motions, providing a deeper understanding of the molecule's dynamics.

Isotropic NMR Chemical Shifts and Atomic Partial Charges

A significant application of DFT in the study of this compound is the prediction of its nuclear magnetic resonance (NMR) parameters. nih.gov The trifluoromethyl group serves as a sensitive ¹⁹F NMR probe, and its chemical shift is highly dependent on the local electronic environment.

DFT calculations, often using the B3LYP hybrid functional with the 6-31G(d,p) basis set, can accurately predict the isotropic ¹⁹F NMR chemical shifts. nih.govresearchgate.net These calculations have shown that the chemical shift of the trifluoromethyl group is sensitive to the polarity of the solvent, a trend that has been confirmed by experimental observations. nih.gov

In addition to NMR shifts, DFT is used to calculate atomic partial charges. These charges provide a quantitative measure of the electron distribution within the molecule. For this compound, the fluorine atoms are expected to have significant negative partial charges due to their high electronegativity, while the attached carbon atom will carry a corresponding positive partial charge. This charge distribution is crucial for understanding intermolecular interactions.

Table 2: DFT-Calculated Properties of a Trifluoromethyl Probe in Different Solvents

| Solvent | Polarity (Py) | Normalized ¹⁹F Chemical Shift | Normalized Average ¹⁹F Partial Charge |

|---|---|---|---|

| Vapor Phase | 0.4 | ~0.97 | ~1.01 |

| Toluene | 1.04 | ~0.98 | ~1.005 |

| Ethanol | 1.18 | ~0.99 | ~1.00 |

| Water | 1.87 | 1.00 | 1.00 |

| Dimethyl Sulfoxide | 1.95 | ~1.01 | ~0.995 |

Data adapted from DFT calculations on a trifluoromethyl probe conjugated to methanethiol. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations are particularly valuable for understanding its impact when incorporated into peptides and proteins. acs.orgnih.gov

By site-specifically incorporating this compound into a protein, MD simulations can be used to explore how this modification affects the protein's structure, stability, and dynamics. nih.gov These simulations can reveal changes in local and global protein motions, as well as alterations in the network of interactions within the protein. nih.gov

Force fields specifically parameterized for fluorinated amino acids, such as the AMBER ff15ipq, are essential for accurate MD simulations. acs.org These simulations can provide insights into the conformational preferences of the fluorinated residue and its interactions with neighboring residues. For example, MD simulations have been used to quantify the interaction of the trifluoromethyl group with nearby aromatic residues, which can influence ¹⁹F NMR chemical shifts. zenodo.org Furthermore, these simulations can be used to calculate properties such as the solvent-accessible surface area of the trifluoromethyl group and the root-mean-square deviation (RMSD) of the protein structure, providing a detailed picture of the effects of this unnatural amino acid on protein behavior. zenodo.org

Analysis of Interaction Phenomena

Computational and theoretical studies are indispensable for elucidating the nuanced intermolecular and intramolecular interactions that govern the behavior of this compound. The introduction of the trifluoromethyl (-CF3) group to the phenyl ring of L-phenylalanine dramatically alters its electronic and steric properties, leading to unique interaction phenomena not observed in the parent amino acid. These studies provide molecular-level insights into the forces that dictate its recognition, binding, and structural dynamics within larger systems.

Detailed quantum mechanical calculations have been instrumental in characterizing the nature of these interactions. Theoretical methods are employed to analyze the electronic structure and dissect the various components of non-covalent interactions, such as electrostatic, dispersion, and exchange-repulsion forces. researchgate.neted.ac.uk

Research Findings:

Computational analyses have revealed that the trifluoromethyl group is not merely an inert, electron-withdrawing substituent. Instead, it can act as an "amphiphilic" partner in non-covalent bonding, capable of forming attractive interactions with both electrophilic and nucleophilic centers. researchgate.net This surprising duality is attributed to polarization effects, which can be induced if the geometry of the interaction is favorable. researchgate.net The interaction with nucleophiles, for example, has been shown to be predominantly driven by dispersion forces, which are enabled by the strong polarization of the -CF3 group that mitigates Coulombic repulsion. researchgate.net

The types of interactions involving the trifluoromethyl group are diverse:

Hydrogen and Halogen Bonding: While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is a subject of nuanced study. nih.gov Computational models show that hydrogen-bond-like interactions can occur between organic fluorine atoms and water molecules. nih.gov Furthermore, covalently bound halogen atoms can have an anisotropic charge distribution, creating a "σ-hole" that can participate in halogen bonds. nih.gov For fluorine, this effect is weaker compared to heavier halogens but can still be a factor in molecular recognition. nih.gov

π-Interactions: The electron-withdrawing nature of the -CF3 group significantly modulates the quadrupole moment of the aromatic ring, thereby influencing its π-stacking and cation-π interactions. Computational modeling reveals that substituting a hydrogen atom with a fluorine atom on a phenyl ring can almost completely erase the potential energy minimum of a T-shaped π-stacking interaction. nih.gov

Dispersion Forces: Accurate theoretical calculations, such as those using Symmetry-Adapted Perturbation Theory (SAPT), have indicated that interactions involving the trifluoromethyl group are often dominated by dispersion forces, facilitated by the group's high polarizability. researchgate.net

These computational approaches are critical for interpreting experimental data, such as the binding affinities observed when trifluoromethyl-phenylalanine derivatives are incorporated into proteins. For instance, when fluorinated phenylalanines replace a key phenylalanine residue (F59) in the Mpp8 chromodomain, the binding affinity to its target peptide is significantly impaired. rsc.org Theoretical calculations help to explain this by detailing the changes in the crucial non-covalent interactions at the binding site. rsc.org

Below are data tables summarizing the theoretical methods used to study these phenomena and the nature of the interactions involving the trifluoromethyl group.

Table 1: Theoretical Methodologies for Analyzing Non-Covalent Interactions

| Method | Description | Application in Analysis |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used to calculate optimized geometries and interaction energies. mdpi.comnih.gov | Used to model pre-polymerization complexes and determine complexation energies, revealing the strength of non-covalent interactions between molecules. mdpi.com Also used to study hydrogen-bonded systems. nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. MP2/aug-cc-pVDZ is a common level of theory for these calculations. researchgate.net | Demonstrates the amphiphilic nature of the trifluoromethyl group, showing it can interact with both electrophiles and nucleophiles through geometry relaxation. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | A model that analyzes the topology of the electron density to characterize intra- and intermolecular interactions, such as hydrogen bonds and other weak interactions. researchgate.netnih.gov | Identifies bond critical points (BCPs) and analyzes electron density (ρ) and its Laplacian (∇²ρ) to classify the nature and strength of interactions (e.g., closed-shell vs. shared). nih.gov |

| Symmetry-Adapted Perturbation Theory (SAPT) | A method for directly calculating the interaction energy between molecules as a sum of physically meaningful components: electrostatic, exchange, induction, and dispersion. | Provides detailed insight into the fundamental nature of interactions, showing that CF3-group interactions with nucleophiles are predominantly dispersive. researchgate.net |

| Molecular Dynamics (MD) Simulations | A computational method for analyzing the physical movements of atoms and molecules over time, often using force fields like GAFF2. nih.gov | Reveals how fluorination affects protein-ligand interactions, such as the near elimination of T-shaped π-stacking energy minima when phenylalanine is fluorinated. nih.gov |

Table 2: Qualitative Analysis of Interactions Involving the Trifluoromethylphenyl Group

| Interaction Type | Interacting Partner Example | Dominant Force/Effect | Theoretical Insight |

|---|---|---|---|

| Interaction with Nucleophiles | Lone-pair bearing atoms (e.g., Oxygen, Nitrogen) | Dispersion, enabled by Polarization | The high polarizability of the -CF3 group allows for strong dispersion interactions that overcome electrostatic repulsion, demonstrating its electrophilic character. researchgate.net |

| Interaction with Electrophiles | Hydrogen-bond donors, Cationic groups | Electrostatic | The electronegative fluorine atoms can act as hydrogen bond acceptors or interact favorably with positive charges, showcasing the group's nucleophilic character. researchgate.netnih.gov |

| π-Stacking | Aromatic rings (e.g., Phenylalanine, Tryptophan) | Modified Electrostatics & Dispersion | The potential energy minimum for T-shaped π-stacking can be nearly eliminated due to the altered charge distribution of the fluorinated ring. nih.gov |

| Hydration | Water molecules | Electrostatic (Hydrogen-bond like) | Computational studies show that hydrogen-bond-like interactions occur between the fluorine atoms and surrounding water molecules, influencing hydration free energies. nih.gov |

Future Directions and Emerging Research Areas

Exploration of Unexplored Fluorinated Amino Acids in Peptide Chemistry

The field of peptide chemistry is continually seeking novel building blocks to create peptides with enhanced properties. While 2-Trifluoromethyl-L-phenylalanine has shown promise, a vast landscape of other fluorinated amino acids remains largely unexplored. beilstein-journals.org Researchers are now turning their attention to synthesizing and characterizing a wider variety of these compounds to understand their impact on peptide structure and function. beilstein-journals.org

The synthesis of novel fluorinated analogs of phenylalanine, such as (2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanine and bis(trifluoromethyl)phenylalanine, highlights the ongoing effort to expand the toolkit of peptide chemists. beilstein-journals.org These new amino acids are anticipated to influence aromatic-aromatic interactions within peptides, which are crucial for the structure and aggregation properties of amyloid-forming peptides. beilstein-journals.org The systematic exploration of these and other unexplored fluorinated amino acids is expected to lead to the development of peptides with fine-tuned hydrophobicity, altered folding characteristics, and improved cell permeability. beilstein-journals.org

Development of Novel Fluorination Methodologies for Biomolecules

The introduction of fluorine into biomolecules is a key area of research, with a significant focus on developing more efficient and selective fluorination methods. researchgate.netnumberanalytics.com Traditional methods often face challenges, but new strategies are emerging to overcome these limitations. researchgate.net

Recent advancements in fluorination techniques include:

Transition Metal-Catalyzed Fluorination: This has become a powerful tool for creating fluorinated amino acids with high yield and selectivity. numberanalytics.com

Electrochemical Fluorination: This method offers a more sustainable approach, reducing the need for harsh reagents and minimizing chemical waste. numberanalytics.com

Deoxyfluorination: The use of sulfur fluoride (B91410) reagents for deoxyfluorination is a highlighted area of development. researchgate.net

Late-Stage Fluorination: The development of methods for the direct and selective fluorination of amino acid residues already within a peptide sequence is of significant interest. ehu.esrsc.org This allows for the modification of peptides and proteins in a "late-stage" fashion, providing rapid access to novel analogs. ehu.es

These evolving methodologies are crucial for synthesizing a diverse library of fluorinated amino acids, including this compound, and for modifying complex biomolecules with precision. rsc.orgbohrium.com

Advanced Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique properties of fluorinated amino acids, including this compound, make them valuable tools in this field.

The genetic incorporation of amino acids with reactive functional groups, such as ketones, alkynes, and azides, allows for the site-specific labeling of proteins with fluorescent probes. nih.govresearchgate.net The trifluoromethyl group, in particular, can serve as a sensitive 19F NMR probe to study protein dynamics, such as folding and unfolding. nih.govresearchgate.net This provides a powerful, non-invasive method to investigate protein structure and function in a biological context.

The development of a single pyrrolysyl-tRNA synthetase that can incorporate multiple meta-substituted phenylalanine derivatives, including those with trifluoromethyl groups, into proteins is a significant advancement. nih.govresearchgate.net This expands the scope of bioorthogonal chemistry, enabling the synthesis of proteins with a wide range of functional groups for various applications in basic research and biotechnology. nih.gov

Further Understanding of Physicochemical Effects of Trifluoromethylation

The introduction of a trifluoromethyl group into an amino acid can dramatically alter its physicochemical properties. iris-biotech.de A deeper understanding of these effects is crucial for the rational design of peptides and proteins with desired characteristics.

Key physicochemical effects of trifluoromethylation include:

Increased Lipophilicity: The CF3 group significantly enhances the hydrophobicity of the amino acid. iris-biotech.de This can improve a peptide's ability to cross cell membranes.

Enhanced Proteolytic Stability: The steric bulk and electronic effects of the trifluoromethyl group can make the adjacent peptide bonds more resistant to enzymatic degradation. iris-biotech.de

Induction of Secondary Structures: Trifluoromethylated amino acids can favor the formation of specific secondary structures, such as β-turns, due to steric and electronic factors that influence amide bond conformation. iris-biotech.de

Altered Acidity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of the amino group. semanticscholar.org

Systematic studies comparing trifluoromethylated amino acids with their non-fluorinated counterparts are providing valuable data on these effects. semanticscholar.org For example, comparing trifluoromethylated prolines with methylprolines has revealed significant differences in their conformational preferences and the acidity of their functional groups. semanticscholar.org This fundamental knowledge is essential for predicting and controlling the impact of trifluoromethylation on peptide and protein behavior.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Trifluoromethyl-L-Phenylalanine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group into the phenylalanine backbone. A common approach includes halogen exchange reactions using trifluoromethylating agents (e.g., CF₃I or Umemoto’s reagent) under anhydrous conditions. Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can ensure enantiomeric purity. Post-synthesis purification via recrystallization or chiral HPLC (using columns like Chiralpak AD-H with hexane/isopropanol mobile phases) is critical. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via [¹H/¹⁹F NMR] and polarimetry .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H (δ 3.1–3.3 ppm for α-proton) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) coupled with ESI-MS to detect molecular ion peaks (m/z ~248 for [M+H]⁺) .

- Elemental Analysis : Validate C, H, N, and F content (±0.3% deviation) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : This derivative is used to study enzyme-substrate interactions (e.g., phenylalanine hydroxylase) and develop fluorinated peptide analogs. For example:

- Incorporate into peptide sequences via solid-phase synthesis (Fmoc chemistry) to assess steric/electronic effects on binding .

- Use radiolabeled ([¹⁸F]) versions for PET imaging to track metabolic pathways .

Advanced Research Questions

Q. How can researchers evaluate the thermal and pH stability of this compound in aqueous solutions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min) and monitor decomposition via DSC. Store solutions at 4°C (short-term) or -20°C (long-term) to prevent degradation .

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS and quantify stability using UV-Vis (λ = 257 nm for aromatic absorption) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-HRMS to identify in vivo metabolites (e.g., hydroxylated or glucuronidated derivatives) that may alter activity .

- Protein Binding Assays : Measure plasma protein binding (equilibrium dialysis) to assess bioavailability discrepancies .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track distribution and elimination via isotope-ratio mass spectrometry .

Q. How can computational modeling predict the impact of the trifluoromethyl group on binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Compare binding energies (ΔG) of trifluoromethyl vs. methyl analogs .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and hydrophobic interactions contributed by the CF₃ group .

Q. What protocols ensure chiral purity during large-scale (>10 g) synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use Ru-BINAP catalysts for hydrogenation of trifluoromethylated precursors (≥99% ee) .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral bases (e.g., cinchonidine) and recrystallize from ethanol/water .

- Quality Control : Validate enantiomeric excess via chiral HPLC (Daicel Chiralpak IC-3 column, 90:10 hexane/ethanol) .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

- Methodological Answer :

- X-Ray Crystallography : Resolve absolute configuration by growing single crystals (slow evaporation from acetone/water). Compare with NMR-derived structures using software like Mercury .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility that may explain discrepancies .

Experimental Design Considerations

Q. What controls are essential when testing this compound in enzyme inhibition assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.